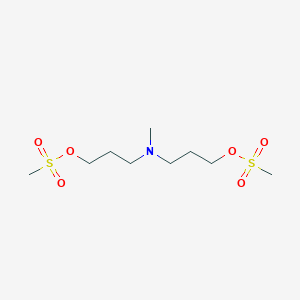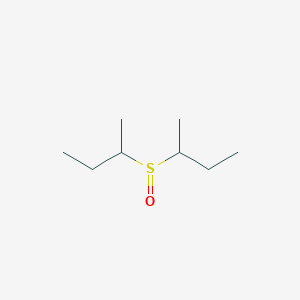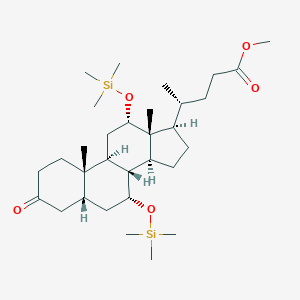
Sodium retinoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium retinoate is a derivative of retinoic acid, a metabolite of vitamin A. It is known for its significant role in dermatology and cosmetic applications due to its ability to influence cell proliferation and differentiation. This compound is often used in topical formulations for its anti-aging and skin-renewing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium retinoate can be synthesized through the esterification of retinoic acid with sodium hydroxide. The reaction typically involves dissolving retinoic acid in an appropriate solvent, such as ethanol, and then adding sodium hydroxide to form the sodium salt of retinoic acid. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The use of high-pressure homogenization techniques can enhance the stability and reduce the irritation potential of the final product. Encapsulation methods, such as lipid nanoparticle encapsulation, are also employed to improve the transdermal delivery and efficacy of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium retinoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form retinoic acid.
Reduction: It can be reduced to form retinol.
Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products:
Oxidation: Retinoic acid
Reduction: Retinol
Substitution: Metal retinoates (e.g., zinc retinoate)
Wissenschaftliche Forschungsanwendungen
Sodium retinoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other retinoid compounds.
Biology: this compound is studied for its role in cell differentiation and proliferation.
Medicine: It is used in the treatment of skin conditions such as acne, psoriasis, and photoaging
Industry: this compound is used in the formulation of cosmetic products for its anti-aging and skin-renewing properties
Wirkmechanismus
Sodium retinoate exerts its effects by binding to and activating retinoic acid receptors. These receptors are part of the nuclear receptor superfamily and function as ligand-inducible transcription factors. Upon activation, retinoic acid receptors regulate the expression of genes involved in cell proliferation, differentiation, and apoptosis. This mechanism is crucial for its therapeutic effects in dermatology and oncology .
Vergleich Mit ähnlichen Verbindungen
Retinoic Acid: The active form of vitamin A, used in similar applications but with higher potency and irritation potential.
Retinol: A less potent precursor of retinoic acid, commonly used in over-the-counter skincare products.
Retinyl Palmitate: An ester of retinol, used for its stability and lower irritation potential.
Uniqueness of Sodium Retinoate: this compound offers a balance between efficacy and irritation. It is more stable than retinoic acid and less irritating than retinol, making it suitable for sensitive skin. Its ability to be encapsulated in lipid nanoparticles further enhances its stability and transdermal delivery, making it a unique and valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
13497-05-7 |
|---|---|
Molekularformel |
C20H28NaO2 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
sodium;(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C20H28O2.Na/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5;/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22);/b9-6+,12-11+,15-8+,16-14+; |
InChI-Schlüssel |
KHVMYNFOBSUIBX-ABAXVIISSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C.[Na+] |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C.[Na] |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C.[Na] |
Key on ui other cas no. |
13497-05-7 |
Verwandte CAS-Nummern |
302-79-4 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)









